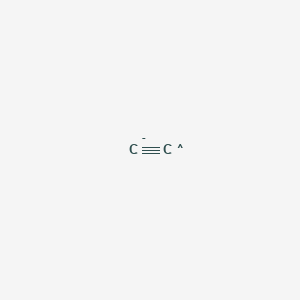

ethyne

Descripción

Propiedades

Fórmula molecular |

C2- |

|---|---|

Peso molecular |

24.02 g/mol |

Nombre IUPAC |

ethyne |

InChI |

InChI=1S/C2/c1-2/q-1 |

Clave InChI |

XHWLRFQJZNQFGO-UHFFFAOYSA-N |

SMILES |

[C-]#[C] |

SMILES canónico |

[C-]#[C] |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Bonding of Ethyne

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyne (C₂H₂), the simplest alkyne, possesses a unique linear molecular structure and a high degree of unsaturation centered on its carbon-carbon triple bond. This guide provides a comprehensive technical overview of the molecular geometry, electronic configuration, and bonding characteristics of this compound. It summarizes experimentally determined quantitative data for its structural parameters and delves into the sophisticated experimental protocols employed for these measurements. Detailed visualizations of the molecule's bonding and hybridization are provided to facilitate a deeper understanding of its chemical reactivity and physical properties, which are of significant interest in various scientific and industrial applications, including chemical synthesis and materials science.

Molecular Structure and Geometry

The this compound molecule is characterized by a linear geometry, with all four atoms—two carbon and two hydrogen—lying in a straight line.[1] This linearity results in bond angles of 180° for the H-C-C and C-C-H arrangements.[1][2] This specific spatial orientation is a direct consequence of the underlying electronic structure and orbital hybridization of the carbon atoms.

Quantitative Structural Parameters

The precise bond lengths and energies of this compound have been determined through various experimental techniques. These values are crucial for computational modeling and for understanding the molecule's stability and reactivity.

| Parameter | Experimental Value | Unit |

| Carbon-Carbon Bond Length | 1.203 Å | Ångstroms |

| Carbon-Hydrogen Bond Length | 1.060 Å | Ångstroms |

| H-C-C Bond Angle | 180 | Degrees |

| C-C-H Bond Angle | 180 | Degrees |

| Bond | Bond Dissociation Energy | Unit |

| C≡C | ~965 | kJ/mol |

| C-H | ~556 | kJ/mol |

Electronic Configuration and Hybridization

The bonding in this compound is best understood through the concept of orbital hybridization. Each carbon atom in the this compound molecule is sp-hybridized. The 2s orbital and one of the 2p orbitals on each carbon atom combine to form two degenerate sp hybrid orbitals. These sp orbitals are oriented linearly at an angle of 180° to each other, minimizing electron-pair repulsion. The remaining two 2p orbitals on each carbon atom (2py and 2pz) remain unhybridized and are oriented perpendicular to the molecular axis and to each other.

Covalent Bonding in this compound

The covalent framework of this compound consists of a combination of strong sigma (σ) bonds and weaker pi (π) bonds. In total, an this compound molecule contains three sigma bonds and two pi bonds.

Sigma (σ) Bonds

The sigma bonds in this compound are formed by the head-on overlap of atomic and hybrid orbitals, resulting in a high degree of electron density along the internuclear axis.

-

C-C Sigma Bond: One sp hybrid orbital from each carbon atom overlaps to form a strong C-C sigma bond.

-

C-H Sigma Bonds: The remaining sp hybrid orbital on each carbon atom overlaps with the 1s orbital of a hydrogen atom to form two C-H sigma bonds.

Pi (π) Bonds

The two pi bonds are formed by the sideways overlap of the unhybridized 2p orbitals on each carbon atom. The 2py orbitals on each carbon overlap to form one pi bond, and the 2pz orbitals overlap to form the second pi bond. These two pi bonds are oriented perpendicular to each other and to the internuclear axis. This extensive overlap of p-orbitals results in a region of high electron density above, below, and around the C-C sigma bond.

Experimental Determination of Molecular Structure

The precise structural parameters of this compound have been elucidated through a variety of sophisticated experimental techniques.

Gas-Phase Electron Diffraction (GED)

Methodology: In a typical GED experiment, a high-energy beam of electrons is directed through a gaseous sample of this compound. The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons produce a diffraction pattern that is recorded on a detector. The total scattering intensity is a function of the momentum transfer and contains information about the internuclear distances within the molecule. By analyzing the diffraction pattern, the bond lengths and angles of the molecule can be determined with high precision.

Rotational Spectroscopy (Fourier Transform Microwave Spectroscopy)

Methodology: This technique involves passing microwave radiation through a gaseous sample of this compound. The molecules absorb microwaves at specific frequencies corresponding to transitions between different rotational energy levels. By precisely measuring these absorption frequencies, the rotational constants of the molecule can be determined. The rotational constants are related to the moments of inertia of the molecule, from which the bond lengths can be calculated with very high accuracy. For these experiments, a Balle-Flygare type Fourier transform microwave spectrometer is often employed, where the gas is introduced into a high-vacuum chamber and subjected to a pulse of microwave radiation.

High-Resolution Infrared Spectroscopy

Methodology: High-resolution infrared spectroscopy probes the vibrational and rotational energy levels of molecules. A beam of infrared radiation is passed through a sample of this compound, and the absorption of radiation at specific frequencies is measured. The resulting spectrum shows fine structure due to simultaneous rotational and vibrational transitions. Analysis of this rovibrational spectrum allows for the determination of molecular constants, which in turn provide information about bond lengths and angles. A computer-controlled F-centre laser can be used as the infrared source to achieve high resolution.

Conclusion

The molecular structure and bonding of this compound are fundamental to its chemical and physical properties. Its linear geometry, a direct result of sp hybridization, and the presence of a carbon-carbon triple bond, composed of one sigma and two pi bonds, make it a highly reactive and energetically rich molecule. The precise determination of its bond lengths and energies through advanced experimental techniques such as gas-phase electron diffraction and various forms of spectroscopy provides the essential data for a thorough understanding of this foundational organic molecule. This detailed knowledge is critical for its application in chemical synthesis, materials science, and for the development of new chemical entities in the field of drug discovery.

References

An In-depth Technical Guide to the Physicochemical Properties of Ethyne Gas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyne, systematically named acetylene, is the simplest alkyne with the chemical formula C₂H₂. It is a colorless, flammable gas that is widely used as a fuel and a chemical building block.[1] A comprehensive understanding of its physicochemical properties is paramount for its safe handling, application in various industrial processes, and for researchers exploring its potential in diverse fields, including materials science and chemical synthesis. This guide provides a detailed overview of the core physicochemical properties of this compound gas, complete with quantitative data, experimental protocols, and visual representations of experimental workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound gas are summarized in the tables below, providing a clear and concise reference for key quantitative data.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference Conditions |

| Molecular Formula | C₂H₂ | - |

| Molar Mass | 26.038 g/mol | - |

| Appearance | Colorless gas | Standard Temperature and Pressure (STP)[1][2] |

| Odor | Odorless when pure; commercial grades have a garlic-like odor due to impurities | -[1] |

| Density (gas) | 1.097 g/L | 0 °C, 101.3 kPa[1][2] |

| Melting Point | -80.8 °C (192.3 K) | Triple point at 1.27 atm[1][2][3] |

| Boiling Point (Sublimation) | -84.0 °C (189.15 K) | 1 atm[1] |

| Solubility in Water | Slightly soluble | -[1][2] |

| Solubility in Acetone | Highly soluble | -[3] |

| Vapor Pressure | 44.2 atm | 20 °C[1] |

| Refractive Index (n) | 1.00056525 | 0°C, 589 nm[4][5] |

| Acidity (pKa) | 25 | -[1] |

Table 2: Combustion and Safety Properties of this compound

| Property | Value |

| Heat of Combustion | -1301.1 kJ/mol[6] |

| Flammability Limits in Air | 2.5% - 100% by volume[7][8] |

| Autoignition Temperature | 305 °C (578 K)[7][9] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound gas.

Preparation of this compound Gas (Laboratory Scale)

Principle: this compound gas is produced by the reaction of calcium carbide (CaC₂) with water.[2][3][10]

Materials:

-

Calcium carbide (lumps)

-

Distilled water

-

Sand

-

Conical flask with a side arm

-

Dropping funnel

-

Delivery tube

-

Gas washing bottle containing acidified copper sulfate (B86663) solution

-

Beehive shelf

-

Gas jars

-

Trough

Procedure:

-

A layer of sand is placed at the bottom of the conical flask to moderate the reaction.

-

A few lumps of calcium carbide are placed on the sand.

-

The apparatus is assembled as shown in the workflow diagram below, ensuring all connections are airtight. The dropping funnel is filled with water.

-

Water is added dropwise from the funnel onto the calcium carbide. The rate of addition is controlled to maintain a steady evolution of gas.

-

The evolved gas is passed through a gas washing bottle containing acidified copper sulfate solution to remove impurities such as phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S).[7]

-

The purified this compound gas is collected by the downward displacement of water in gas jars.

Determination of Gas Density

Principle: The density of a gas can be determined by measuring the mass of a known volume of the gas at a specific temperature and pressure.

Materials:

-

A glass bulb of known volume (e.g., Dumas bulb)

-

Vacuum pump

-

Analytical balance

-

Pressure gauge (manometer)

-

Thermometer

-

Source of purified this compound gas

Procedure:

-

The empty, clean, and dry glass bulb is weighed on an analytical balance.

-

The bulb is then evacuated using a vacuum pump and weighed again.

-

The bulb is filled with this compound gas to a known pressure, slightly above atmospheric pressure, and the pressure is recorded.

-

The temperature of the gas inside the bulb is allowed to equilibrate with the ambient temperature, which is recorded.

-

The bulb filled with this compound is weighed.

-

The mass of the this compound gas is calculated by subtracting the mass of the evacuated bulb from the mass of the bulb filled with gas.

-

The volume of the bulb is determined by filling it with a liquid of known density (e.g., water) and weighing it.

-

The density of this compound is then calculated using the formula: Density = Mass / Volume, and corrected to standard temperature and pressure (STP) using the combined gas law.

Determination of Flammability Limits

Principle: The lower and upper flammability limits (LFL and UFL) are the minimum and maximum concentrations of a flammable gas in air that will support combustion. This is determined by introducing an ignition source to various gas-air mixtures in a confined vessel and observing for flame propagation.[11]

Materials:

-

Explosion vessel (e.g., a 20-L spherical vessel)

-

Gas mixing apparatus (e.g., partial pressure method)

-

Ignition source (e.g., high-voltage spark generator)

-

Pressure transducer

-

Data acquisition system

Procedure:

-

The explosion vessel is evacuated.

-

A mixture of this compound and air of a known concentration is prepared in the vessel using the partial pressure method.

-

The initial temperature and pressure of the mixture are recorded.

-

The ignition source is activated.

-

The pressure inside the vessel is monitored using the pressure transducer. A significant rise in pressure indicates combustion.

-

The procedure is repeated with different concentrations of this compound in the air to determine the lowest concentration (LFL) and the highest concentration (UFL) at which flame propagation occurs. The criterion for ignition is typically defined as a pressure rise exceeding a certain percentage (e.g., 5%) of the initial pressure.[12]

Determination of Autoignition Temperature (ASTM E659)

Principle: The autoignition temperature is the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source. The ASTM E659 standard test method is commonly used for this determination.[13][14][15]

Materials:

-

A uniformly heated 500-mL round-bottom flask

-

Furnace capable of maintaining a constant temperature

-

Hypodermic syringe for sample injection

-

Thermocouples to measure the temperature inside the flask and the furnace

-

Mirror to observe the flask interior

-

Timer

Procedure:

-

The flask is placed in the furnace and heated to a predetermined, uniform temperature.

-

A small, metered sample of the gas is injected into the hot flask using the syringe.

-

The contents of the flask are observed in a darkened room for 10 minutes for any sign of ignition (a flame).

-

The time delay between injection and ignition is recorded.

-

If ignition occurs, the test is repeated at a lower temperature. If no ignition occurs, the test is repeated at a higher temperature.

-

The lowest flask temperature at which ignition is observed is recorded as the autoignition temperature.

Visualizations

Experimental Workflow for the Preparation of this compound Gas

Caption: Workflow for the laboratory preparation and purification of this compound gas.

Logical Relationship for Determining Flammability Limits

Caption: Logical workflow for the experimental determination of flammability limits.

References

- 1. howengineeringworks.com [howengineeringworks.com]

- 2. LABORATORY PREPARATION OF this compound GAS | Class Eleven Chemistry [askmattrab.com]

- 3. fon10.weebly.com [fon10.weebly.com]

- 4. eq.uc.pt [eq.uc.pt]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemistnotes.com [chemistnotes.com]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. dencityapp.in [dencityapp.in]

- 11. Experimental flammability limits and associated theoretical flame temperatures as a tool for predicting the temperature dependence of these limits - PMC [pmc.ncbi.nlm.nih.gov]

- 12. imeko.org [imeko.org]

- 13. intertekinform.com [intertekinform.com]

- 14. standards.iteh.ai [standards.iteh.ai]

- 15. dynalenelabs.com [dynalenelabs.com]

Synthesis of Ethyne from Calcium Carbide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of ethyne, commonly known as acetylene (B1199291), from calcium carbide. This guide covers the fundamental reaction, experimental protocols for both laboratory and industrial scales, quantitative data, and safety considerations.

Core Reaction and Stoichiometry

The synthesis of this compound from calcium carbide is a well-established and straightforward chemical process involving the hydrolysis of calcium carbide (CaC₂). The reaction is highly exothermic and proceeds as follows:

CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) [1][2][3][4][5]

This equation indicates that one mole of solid calcium carbide reacts with two moles of liquid water to produce one mole of this compound gas and one mole of aqueous calcium hydroxide (B78521), also known as slaked lime.[2]

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis of this compound from calcium carbide.

Table 1: Thermodynamic Data

| Parameter | Value | Reference |

| Standard Enthalpy of Reaction (ΔH°) | -127.2 kJ/mol | [6] |

| Heat Generated (Commercial Grade CaC₂) | ~1793 kJ/kg | [7] |

Table 2: Stoichiometric Relationships

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Calcium Carbide (CaC₂) | 64.10 | 1 |

| Water (H₂O) | 18.02 | 2 |

| This compound (C₂H₂) | 26.04 | 1 |

| Calcium Hydroxide (Ca(OH)₂) | 74.09 | 1 |

Table 3: Typical Yield and Operating Parameters

| Parameter | Value | Reference |

| Typical Gaseous this compound Yield | 265–300 liters per kg of solid carbide | [7] |

| Optimal Generator Water Temperature | 70°C to 85°C | [7][8] |

| Industrial Water to Carbide Ratio (by weight) | 7:1 to 10:1 (approximately 8:1 is common) | [7] |

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol details a standard laboratory procedure for the preparation and collection of this compound gas.

Materials:

-

Calcium carbide (lumps)

-

Distilled water

-

Apparatus: Conical flask (or side-arm test tube), dropping funnel, delivery tube, gas collection trough, beehive shelf, gas jars, and stoppers.[5][9]

-

Purification solution: Acidified copper(II) sulfate (B86663) solution[10][11]

Procedure:

-

Place a few lumps of calcium carbide on a layer of sand at the bottom of the conical flask.[9] The sand helps to moderate the reaction.

-

Set up the apparatus as shown in the diagram below, ensuring all connections are airtight.

-

Fill the dropping funnel with water.

-

Fill the gas collection trough with water and invert the gas jars filled with water over the beehive shelf.

-

Slowly add water from the dropping funnel to the calcium carbide in the flask.[5] The rate of water addition controls the rate of gas production. The reaction is exothermic, so the flask may become warm.

-

Discard the first gas jar collected as it will contain a mixture of this compound and displaced air from the apparatus.[11]

-

Collect several jars of this compound gas by the downward displacement of water.[11]

-

Stopper the gas jars underwater before removing them from the trough.

-

For purification, the gas can be bubbled through an acidified copper(II) sulfate solution to remove impurities such as phosphine (B1218219) (PH₃) and hydrogen sulfide (B99878) (H₂S).[10][11]

Industrial-Scale Production of this compound

Industrial production of this compound from calcium carbide is typically carried out in acetylene generators. These can be broadly classified into "wet" and "dry" processes. The wet process, which uses a large excess of water, is common.

Key Equipment:

-

Acetylene Generator: A closed system where the reaction between calcium carbide and water occurs.[8] It includes a hopper for carbide, a water inlet, an agitator, and an outlet for this compound gas and calcium hydroxide slurry.[12]

-

Cooler-Condenser: To cool the hot this compound gas and remove excess water vapor.[12]

-

Purification System: Typically includes a scrubber with a purification medium to remove impurities.

-

Low-Pressure Drier: To remove moisture from the gas.[12]

-

Compressor: A multi-stage compressor to pressurize the this compound for storage.[12]

General Industrial Workflow:

-

Calcium carbide is loaded into a hopper, which feeds into the acetylene generator.

-

A controlled amount of water is introduced into the generator, reacting with the calcium carbide to produce this compound gas and calcium hydroxide slurry. The temperature is maintained between 70°C and 85°C for optimal yield.[7][8]

-

The generated this compound gas, which is hot and contains impurities, is passed through a cooler-condenser.[12]

-

The cooled gas then enters a purification unit to remove impurities like phosphine and hydrogen sulfide.

-

After purification, the gas is dried in a low-pressure drier.

-

Finally, the purified this compound is compressed and stored in cylinders containing a porous mass and a solvent like acetone (B3395972) or dimethylformamide (DMF) for safe storage.[8]

Impurities and Purification

Commercial-grade calcium carbide contains impurities such as calcium phosphide (B1233454) (Ca₃P₂) and calcium sulfide (CaS). These react with water to produce phosphine (PH₃) and hydrogen sulfide (H₂S), respectively, which are impurities in the this compound gas.[10][11] These impurities are toxic and have a characteristic unpleasant odor.

Purification is essential and is commonly achieved by passing the raw this compound gas through a solution of acidified copper(II) sulfate.[10][11]

Safety Precautions

The synthesis and handling of this compound require strict adherence to safety protocols due to its high flammability and the explosive nature of this compound-air mixtures.

-

Handling Calcium Carbide: Calcium carbide is a water-reactive solid. It should be stored in a dry, well-ventilated area, away from moisture.[13] Containers should be opened with care as pressure may build up from reaction with atmospheric moisture.[14]

-

Handling this compound: this compound is highly flammable and forms explosive mixtures with air over a wide range of concentrations.[14] All sources of ignition must be eliminated from the vicinity of this compound generation and handling. The apparatus for this compound generation should be purged of air before collecting the product gas.[11]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

-

Ventilation: The synthesis should be performed in a well-ventilated area or a fume hood to prevent the accumulation of flammable gas.[13]

Mandatory Visualizations

Caption: Reaction pathway for the synthesis of this compound.

References

- 1. dencityapp.in [dencityapp.in]

- 2. How in this compound prepared from calcium carboide | Filo [askfilo.com]

- 3. scribd.com [scribd.com]

- 4. quora.com [quora.com]

- 5. Preparation of this compound: Methods, Reactions & Uses Explained [vedantu.com]

- 6. Calcium carbide (CaC2) reacts with water to form acetylene - Brown 14th Edition Ch 5 Problem 76 [pearson.com]

- 7. eiga.eu [eiga.eu]

- 8. eiga.eu [eiga.eu]

- 9. LABORATORY PREPARATION OF this compound GAS | Class Eleven Chemistry [askmattrab.com]

- 10. pdst.ie [pdst.ie]

- 11. mccscience.yolasite.com [mccscience.yolasite.com]

- 12. Acetylene Plant,Parts & Equipment [acetylenegasplant.com]

- 13. m.youtube.com [m.youtube.com]

- 14. edu.rsc.org [edu.rsc.org]

An In-depth Technical Guide to the Laboratory Preparation of Acetylene Gas

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the laboratory-scale preparation of acetylene (B1199291) gas (C₂H₂), a critical starting material and reagent in various chemical syntheses. The primary focus of this document is the well-established method of generating acetylene through the hydrolysis of calcium carbide. This guide will detail the underlying chemistry, present quantitative data, outline a detailed experimental protocol, and provide a visual representation of the experimental workflow.

Core Principles: The Reaction of Calcium Carbide and Water

The laboratory synthesis of acetylene gas is most commonly achieved through the reaction of calcium carbide (CaC₂) with water (H₂O).[1][2][3] This is an exothermic hydrolysis reaction that proceeds rapidly to yield acetylene gas and a byproduct of calcium hydroxide (B78521) (Ca(OH)₂), also known as slaked lime.[3]

The balanced chemical equation for this reaction is:

CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq) [1][3]

This reaction is vigorous and releases a significant amount of heat.[3] Therefore, controlling the rate of the reaction is crucial for safety and for obtaining a steady stream of acetylene gas. In a laboratory setting, this is typically achieved by the controlled addition of water to calcium carbide.

Quantitative Data

The yield and purity of the acetylene gas produced are dependent on the quality of the calcium carbide used and the effectiveness of the purification process. The following tables summarize key quantitative data related to this process.

Table 1: Typical Composition of Commercial Calcium Carbide

| Component | Percentage by Weight |

| Calcium Carbide (CaC₂) | ~80-85%[2][4] |

| Calcium Oxide (CaO) | Present as an impurity[2][4] |

| Calcium Phosphide (B1233454) (Ca₃P₂) | Present as an impurity[5] |

| Calcium Sulfide (B99878) (CaS) | Present as an impurity |

| Other Impurities | Present in trace amounts |

Table 2: Theoretical and Practical Yield of Acetylene from Calcium Carbide

| Parameter | Value | Conditions |

| Theoretical Molar Mass of CaC₂ | 64.10 g/mol [5] | |

| Theoretical Acetylene Yield | 22.4 L/mol | At Standard Temperature and Pressure (STP)[1] |

| Practical Acetylene Yield (British Standard) | 295 L/kg | At 101 kPa and 20°C[5] |

| Practical Acetylene Yield (German Standard) | 300 L/kg | At 101 kPa and 20°C[5] |

Table 3: Common Impurities in Crude Acetylene Gas and their Removal

| Impurity | Chemical Formula | Source | Purification Method |

| Phosphine | PH₃ | Reaction of calcium phosphide (Ca₃P₂) with water[4][6] | Passing the gas through an acidified copper sulfate (B86663) solution[5] or other oxidizing scrubbers.[7] |

| Hydrogen Sulfide | H₂S | Reaction of calcium sulfide (CaS) with water[6] | Passing the gas through an acidified copper sulfate solution or an alkaline scrubbing tower.[7] |

| Ammonia | NH₃ | Reaction of magnesium nitride impurity with water | Scrubbing with water.[4] |

| Arsine | AsH₃ | Reaction of calcium arsenide (Ca₃As₂) with water[6] | Passing the gas through an acidified copper sulfate solution.[5] |

| Water Vapor | H₂O | From the reaction and entrainment | Passing the gas through a drying agent such as anhydrous calcium chloride.[4] |

Table 4: Purity Grades of Acetylene Gas

| Purity Grade | Minimum Acetylene Content (%) | Maximum Total Impurities (ppmv) |

| 1.8 | 98% | 20,000 |

| 2.5 | 99.5% | 5,000 |

| 2.6 | 99.6% | 4,000 |

Note: The specific impurity levels for each grade can vary by supplier, but typically include maximum allowable concentrations for moisture, phosphine, hydrogen sulfide, and ammonia.[8]

Experimental Protocol

This section provides a detailed methodology for the laboratory preparation and purification of acetylene gas.

3.1. Materials and Apparatus

-

Reactants:

-

Calcium Carbide (CaC₂), lumps

-

Distilled Water (H₂O)

-

-

Purification Reagents:

-

Acidified Copper Sulfate (CuSO₄) solution (5% w/v in dilute H₂SO₄)

-

Anhydrous Calcium Chloride (CaCl₂)

-

-

Apparatus:

-

Gas generation flask (e.g., a two-necked round-bottom flask or a Buchner flask)

-

Dropping funnel

-

Gas washing bottle (2)

-

Drying tube

-

Gas collection apparatus (e.g., pneumatic trough with gas jars or a gas syringe)

-

Connecting tubing

-

Retort stands and clamps

-

3.2. Experimental Workflow Diagram

References

- 1. quora.com [quora.com]

- 2. Chemical characteristics of calcium carbide and its reaction with water | MEL Chemistry [melscience.com]

- 3. How Calcium Carbide Reacts with Water to Produce Acetylene-Ningxia Wanding Chemical Co.,ltd [cn-cac2.com]

- 4. How Is Acetylene Produced From Calcium Carbide? - ZHONGBO [zhongbocarbide.com]

- 5. Calcium carbide - Wikipedia [en.wikipedia.org]

- 6. Test Method and Standard for Impurities in Acetylene Produced from CaC2 [nmgmhcc.com]

- 7. eiga.eu [eiga.eu]

- 8. eiga.eu [eiga.eu]

The Thermal Decomposition of Methane for Ethyne Production: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The thermal decomposition of methane (B114726), a primary component of natural gas, into higher-value chemicals such as ethyne (acetylene), represents a significant area of research with broad industrial implications. This process, while conceptually straightforward, involves complex reaction kinetics and requires precise control of process parameters to achieve desirable yields and selectivities. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and critical parameters governing the thermal conversion of methane to this compound.

Core Principles: The Chemistry of Methane Pyrolysis

The thermal decomposition of methane is a highly endothermic process that typically requires temperatures exceeding 1200°C for non-catalytic conversion.[1] The overall reaction can be summarized as:

2CH₄(g) → C₂H₂(g) + 3H₂(g)

However, this simplification belies a complex network of elementary reactions proceeding through a free-radical chain mechanism.[2] The process can be broadly categorized into three stages:

-

Initiation: The process begins with the homolytic cleavage of a C-H bond in a methane molecule, forming a methyl radical (•CH₃) and a hydrogen atom (•H). This is the rate-limiting step due to the high bond dissociation energy of methane.[1]

-

Propagation: The highly reactive radicals generated during initiation then participate in a series of chain reactions. These include hydrogen abstraction from other methane molecules to form more methyl radicals and the recombination of methyl radicals to form ethane (B1197151) (C₂H₆). Ethane subsequently undergoes dehydrogenation to form ethene (C₂H₄), which is then further dehydrogenated to produce this compound (C₂H₂). A complex network of radical species, including ethyl (•C₂H₅) and vinyl (•C₂H₃) radicals, are involved in these propagation steps.[3]

-

Termination: The chain reaction is terminated by the combination of two radicals to form a stable molecule, or through reactions with the reactor walls.

A critical aspect of this compound production is the prevention of its decomposition into elemental carbon (soot) and hydrogen, which is thermodynamically favored at high temperatures. Therefore, rapid quenching of the product stream is essential to "freeze" the reaction equilibrium at the point of maximum this compound yield.[4]

Quantitative Data on Methane Pyrolysis for this compound Production

The yield of this compound and other products is highly dependent on key process parameters such as temperature, pressure, and residence time. The following tables summarize quantitative data from various experimental studies.

| Temperature (°C) | Pressure (kPa) | Residence Time (s) | Methane Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| 1450 | Atmospheric | 0.041 | ~35-45 | ~50-60 | ~17.5-27 | [5] |

| 1400 | Atmospheric | - | - | - | - | [5] |

| 1292 | 399 | 15 | - | - | - | [4][6] |

| 1292 | 399 | 300 | - | - | - | [4][6] |

| 1093 | 399 | 15 | - | - | - | [4][6] |

| 1093 | 399 | 300 | - | - | - | [4][6] |

| 892 | 399 | 15 | - | - | - | [4][6] |

| 892 | 399 | 300 | - | - | - | [4][6] |

| 1120 | Atmospheric | 1.61 | ~51 | - | - | [7] |

| 1213 | Atmospheric | 1.51 | >90 | - | - | [7] |

Table 1: Effect of Temperature, Pressure, and Residence Time on Methane Pyrolysis.

| Feed Composition | Temperature (°C) | Methane Conversion (%) | This compound Selectivity (%) | This compound Yield (%) | Reference |

| Pure Methane | 1450 | ~45 | ~55 | ~25 | [5] |

| Methane/Nitrogen | 1600 | - | - | - | [8] |

| Methane/Ethane | 1480 | 66 | 61 (for ethylene) | - | [8] |

| Methane/Hydrogen | >1200 | - | >85 | >90 | [9] |

Table 2: Influence of Feed Composition on Methane Pyrolysis.

Experimental Protocols

While specific experimental setups can vary, the following provides a generalized protocol for the thermal decomposition of methane in a laboratory-scale tubular reactor.

Materials and Equipment

-

Gases: Methane (high purity), Nitrogen or Argon (for purging and dilution), calibration gas mixtures.

-

Reactor: High-temperature tube furnace capable of reaching at least 1500°C. The reactor tube is typically made of quartz, alumina, or silicon carbide.

-

Gas Handling: Mass flow controllers for precise control of gas flow rates, pressure regulators, and shut-off valves.

-

Quenching System: A water-cooled jacket, a spray of cold liquid (e.g., water or oil), or a rapid expansion nozzle to quickly cool the product gases.

-

Analysis: Gas chromatograph (GC) equipped with a suitable column (e.g., Porapak Q or molecular sieve) and detector (e.g., Flame Ionization Detector - FID, and Thermal Conductivity Detector - TCD) for product analysis.

-

Safety: Gas leak detectors, proper ventilation, and personal protective equipment.

Experimental Procedure

-

System Preparation:

-

Heating:

-

Set the furnace to the desired reaction temperature and allow the system to reach thermal equilibrium.

-

-

Reaction:

-

Introduce the methane feed gas (and any diluents) into the reactor at a precisely controlled flow rate using mass flow controllers. The flow rate determines the residence time of the gas in the heated zone.

-

Monitor and record the reaction temperature and pressure throughout the experiment.

-

-

Quenching:

-

The product gas stream exiting the reactor is immediately passed through the quenching system to rapidly lower its temperature and prevent the decomposition of this compound.

-

-

Product Collection and Analysis:

-

A slipstream of the quenched product gas is directed to the gas chromatograph for online analysis of the product composition.

-

Alternatively, gas samples can be collected in gas-tight bags for offline analysis.

-

The GC is calibrated using standard gas mixtures to quantify the concentrations of methane, this compound, ethene, ethane, hydrogen, and other potential byproducts.

-

-

Shutdown:

-

After the experiment, stop the methane flow and continue purging the system with an inert gas until the reactor has cooled down to a safe temperature.

-

Visualizing the Process and Pathways

Reaction Pathway

The following diagram illustrates the simplified free-radical reaction network for the thermal decomposition of methane to this compound.

Caption: Simplified reaction pathway for methane to this compound.

Experimental Workflow

The diagram below outlines a typical experimental workflow for studying the thermal decomposition of methane.

Caption: Typical experimental workflow for methane pyrolysis.

References

- 1. books.rsc.org [books.rsc.org]

- 2. ijcrt.org [ijcrt.org]

- 3. Direct Evidence on the Mechanism of Methane Conversion under Non‐oxidative Conditions over Iron‐modified Silica: The Role of Propargyl Radicals Unveiled - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dataset of methane pyrolysis products in a batch reactor as a function of time at high temperatures and pressures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. ris.utwente.nl [ris.utwente.nl]

- 9. researchgate.net [researchgate.net]

- 10. ualberta.scholaris.ca [ualberta.scholaris.ca]

The Core of Linearity: An In-depth Technical Guide to sp Hybridization in Ethyne and Its Implications for Researchers

This guide provides a comprehensive examination of sp hybridization in the ethyne molecule, a fundamental concept in organic chemistry with profound implications for molecular structure, reactivity, and the strategic design of therapeutic agents. Tailored for researchers, scientists, and professionals in drug development, this document delves into the quantum mechanical underpinnings of the carbon-carbon triple bond, its distinct physicochemical properties, and its versatile role in modern chemical synthesis.

The Genesis of sp Hybridization in this compound

In its ground state, a carbon atom possesses an electron configuration of 1s²2s²2p². To form the four bonds characteristic of carbon in molecules, one of the 2s electrons is promoted to the empty 2p orbital, resulting in four unpaired electrons.[1] In the case of this compound (C₂H₂), the carbon atoms are bonded to only two other atoms: one hydrogen and one other carbon.[2] This bonding arrangement necessitates a different type of orbital mixing, or hybridization, than that seen in alkanes (sp³) or alkenes (sp²).

The formation of sp hybrid orbitals in this compound occurs as follows:

-

The 2s orbital of a carbon atom mixes with only one of its three 2p orbitals (e.g., the 2pₓ orbital).[2][3]

-

This mixing generates two equivalent sp hybrid orbitals . These orbitals possess 50% s-character and 50% p-character.[3][4]

-

The two sp hybrid orbitals arrange themselves linearly, oriented at an angle of 180° to each other to minimize electron repulsion.[5][6]

-

The two remaining 2p orbitals (2pᵧ and 2p₂) on each carbon atom remain unhybridized and are oriented perpendicular to each other and to the axis of the sp hybrid orbitals.[6][7]

This hybridization scheme is the direct cause of this compound's characteristic linear geometry.[8][9]

Molecular Structure and Bonding in this compound

The unique orbital arrangement in sp-hybridized carbons dictates the bonding framework of the this compound molecule.

-

Sigma (σ) Bonds: The molecular skeleton is formed by the end-to-end overlap of orbitals.[10]

-

Pi (π) Bonds: The unhybridized p orbitals are responsible for the formation of two pi bonds.[7]

-

The parallel, sideways overlap of the 2pᵧ orbitals on each carbon forms one π bond.[2]

-

Similarly, the sideways overlap of the 2p₂ orbitals forms a second π bond.[2]

-

These two π bonds are oriented perpendicular to each other and surround the central C-C sigma bond, creating a cylindrical region of high electron density.[2]

-

The combination of one sigma bond and two pi bonds constitutes the carbon-carbon triple bond , a key feature of all alkynes.[7][11]

Quantitative Molecular Parameters

The sp hybridization state directly influences the bond lengths, angles, and energies in this compound, distinguishing it from its sp² (ethene) and sp³ (ethane) counterparts. The high degree of s-character in sp orbitals pulls electron density closer to the carbon nucleus, resulting in shorter and stronger bonds.[3]

| Parameter | Ethane (C₂H₆) | Ethene (C₂H₄) | This compound (C₂H₂) |

| Carbon Hybridization | sp³ | sp² | sp |

| C-C Bond Type | Single (σ) | Double (1σ, 1π) | Triple (1σ, 2π) |

| C-C Bond Length (pm) | ~154 | ~134 | ~120[6][11][12] |

| C-H Bond Length (pm) | ~109 | ~108 | ~106[13] |

| H-C-C Bond Angle | ~109.5° | ~120° | 180°[1][5][8] |

| C-C Bond Energy (kJ/mol) | ~348 | ~614 | ~965[5][11][12] |

| Table 1: Comparison of Molecular Parameters for Ethane, Ethene, and this compound. |

Experimental Determination of Molecular Structure

The structural parameters of this compound are determined through various spectroscopic and diffraction techniques. While a detailed protocol for each is beyond the scope of this guide, the fundamental principles are outlined below.

4.1 Spectroscopic Methods

-

Infrared (IR) and Raman Spectroscopy: These techniques probe the vibrational modes of the molecule. For a simple, linear molecule like this compound, the number and frequencies of active vibrational bands in IR and Raman spectra can be used to calculate force constants, which are directly related to bond strengths. Rotational fine structure within these vibrational bands allows for the precise determination of the molecule's moment of inertia, from which bond lengths can be derived with high accuracy.[14]

-

Experimental Protocol Outline (Gas-Phase IR Spectroscopy):

-

Sample Preparation: A gaseous sample of purified this compound is introduced into a long-path gas cell with IR-transparent windows (e.g., KBr or NaCl).

-

Instrumentation: A high-resolution Fourier Transform Infrared (FTIR) spectrometer is used. The instrument is purged with a dry, CO₂-free gas to minimize atmospheric interference.

-

Data Acquisition: An interferogram is collected by passing the IR beam through the sample. A background interferogram (of the empty cell) is also collected.

-

Data Processing: The interferogram is Fourier-transformed to produce a high-resolution absorption spectrum.

-

Analysis: The positions of the rovibrational lines are measured with high precision. These are then fitted to established quantum mechanical models to extract rotational constants (B), which are inversely related to the moment of inertia (I). The bond lengths (r) are then calculated using the formula I = µr², where µ is the reduced mass of the molecule.

-

4.2 Diffraction Methods

-

Electron Diffraction (Gas-Phase): A beam of high-energy electrons is passed through gaseous this compound. The electrons are scattered by the electric field of the molecule's atoms. The resulting diffraction pattern of concentric rings is analyzed to determine the interatomic distances (bond lengths) in the molecule.

Implications for Chemical Reactivity and Synthesis

The unique electronic and structural features of the alkyne functional group, defined by sp hybridization, govern its reactivity and make it a cornerstone of modern organic synthesis.

5.1 Acidity of the Terminal C-H Bond The 50% s-character of the sp hybrid orbitals makes them more electronegative than sp² or sp³ orbitals. This increased electronegativity polarizes the C-H bond, making the terminal hydrogen in this compound (and other terminal alkynes) significantly more acidic (pKa ≈ 25) than those in alkenes (pKa ≈ 44) or alkanes (pKa ≈ 50). This acidity allows for the easy deprotonation of the alkyne by a strong base (like sodium amide, NaNH₂) to form a highly nucleophilic acetylide anion .[15]

5.2 Role in Drug Development and Synthesis The alkyne functional group is a valuable moiety in medicinal chemistry and drug development.[16][17] Its linear geometry can act as a rigid scaffold or linker, and its high electron density allows for specific interactions with biological targets.[16]

-

Building Block in Synthesis: The acetylide anion is a powerful C-C bond-forming nucleophile, enabling the construction of complex molecular architectures from a simple this compound starting material.[18][19] This is fundamental to the synthesis of many pharmaceutical agents.

-

Bioorthogonal Chemistry: The alkyne is a key participant in "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[] This reaction is highly efficient and specific, allowing for the labeling and tracking of biomolecules in living systems without interfering with native biological processes.

-

Active Pharmacophores: Many marketed drugs contain an alkyne group as part of their core structure, where it can be crucial for binding affinity or metabolic stability.[17][][21] Examples include the antiretroviral Efavirenz and the antifungal Terbinafine.[]

Conclusion

The concept of sp hybridization is not merely a theoretical model but a powerful predictive tool that explains the linear geometry, bond characteristics, and distinct reactivity of this compound. For researchers in chemistry and drug development, a thorough understanding of these principles is essential. The rigidity, electron density, and synthetic accessibility of the alkyne triple bond provide a versatile platform for constructing complex molecules, designing targeted therapeutics, and probing biological systems with precision. The continued exploration of alkyne chemistry promises to unlock new frontiers in science and medicine.

References

- 1. byjus.com [byjus.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. readchemistry.com [readchemistry.com]

- 4. What is the Hybridization of this compound? [unacademy.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. C2H2 Molecular Geometry and Bond Angles [unacademy.com]

- 9. careers360.com [careers360.com]

- 10. Chemical Bonding and Molecular Structure Class 11 Chemistry Notes - Free PDF [vedantu.com]

- 11. Structure of Triple Bond (this compound): Hybridisation, Bond Length - Unacademy [unacademy.com]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. researchgate.net [researchgate.net]

- 15. homework.study.com [homework.study.com]

- 16. benchchem.com [benchchem.com]

- 17. studysmarter.co.uk [studysmarter.co.uk]

- 18. openaccesspub.org [openaccesspub.org]

- 19. Show how the following compounds can be synthesized starting with... | Study Prep in Pearson+ [pearson.com]

- 21. researchgate.net [researchgate.net]

IUPAC nomenclature for alkynes and ethyne

An In-Depth Technical Guide to the IUPAC Nomenclature of Alkynes and Ethyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alkynes are a class of unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond.[1][2] The simplest alkyne is this compound, commonly known as acetylene, which holds significant importance as a fuel and a chemical building block.[3] A systematic and unambiguous naming system is crucial for clear communication in research and development. The International Union of Pure and Applied Chemistry (IUPAC) has established a set of rules for the nomenclature of organic compounds, including alkynes. This guide provides a detailed overview of the IUPAC nomenclature for alkynes, with a specific focus on this compound, supplemented with quantitative data and experimental protocols.

Core IUPAC Nomenclature Rules for Alkynes

The systematic naming of alkynes follows a series of rules to ensure that each compound has a unique and descriptive name.

-

Parent Chain Identification : The longest continuous carbon chain that contains the carbon-carbon triple bond is identified as the parent chain.[1][4][5][6]

-

Suffix Designation : The "-ane" suffix of the corresponding alkane is replaced with "-yne" to denote the presence of a triple bond.[2][4][5][6] For instance, a two-carbon alkyne is named this compound, derived from ethane.[7]

-

Numbering the Parent Chain : The parent chain is numbered from the end that gives the carbon atoms of the triple bond the lowest possible numbers.[2][4][5] The position of the triple bond is indicated by the number of the first carbon atom in the triple bond.[7]

-

Substituent Naming and Placement : Any substituents on the parent chain are named and numbered according to their position. They are listed in alphabetical order at the beginning of the name.[2][5][6] Prefixes such as "di-", "tri-", and "tetra-" are used for multiple identical substituents but are ignored for alphabetical ordering.[2]

-

Multiple Triple Bonds : If a molecule contains more than one triple bond, the suffixes "-diyne", "-triyne", etc., are used, and the positions of all triple bonds are indicated.[2][4][6]

-

Compounds with Double and Triple Bonds : In molecules containing both double and triple bonds, the chain is numbered to give the first multiple bond the lowest number, regardless of whether it is a double or triple bond. If there is a tie in numbering, the double bond is given the lower number.[1][5][6] The name ends in "-en-yne".[4]

-

Priority of Functional Groups : When other functional groups are present, the principal functional group determines the suffix of the name.[6][8] For example, if an alcohol group is present, the molecule is named as an "-ynol", and the chain is numbered to give the hydroxyl group the lowest possible number, as it has higher priority than the triple bond.[1][2]

This compound: The Simplest Alkyne

This compound, with the chemical formula C₂H₂, is the simplest alkyne.[3] Its common name, acetylene, is widely used in industrial contexts.[1][2][9] Pure this compound is a colorless and odorless gas.[3] However, commercial grades often have a distinct garlic-like odor due to impurities.[3][10]

Visualization of IUPAC Nomenclature Logic

The following diagram illustrates the logical workflow for applying IUPAC rules to name alkynes.

Quantitative Data: Physical Properties of Simple Alkynes

The physical properties of alkynes are influenced by their molecular structure. Generally, alkynes have slightly higher boiling points than their corresponding alkanes and alkenes.[11][12][13] They are nonpolar and thus are insoluble in water but soluble in organic solvents.[10][11][12]

| Alkyne Name | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₂H₂ | 26.04 | -80.8 | -84.0[12][13] |

| Propyne | C₃H₄ | 40.06 | -102.7 | -23.2 |

| But-1-yne | C₄H₆ | 54.09 | -125.7 | 8.1 |

| But-2-yne | C₄H₆ | 54.09 | -32.3 | 27.0 |

| Pent-1-yne | C₅H₈ | 68.12 | -106 | 39.3 |

| Pent-2-yne | C₅H₈ | 68.12 | -109 | 56.1 |

Note: Data is compiled from various sources and may vary slightly between references.

Experimental Protocols: Laboratory Synthesis of this compound

A common laboratory method for the preparation of this compound gas is the hydrolysis of calcium carbide.[14][15]

Reaction: CaC₂(s) + 2H₂O(l) → C₂H₂(g) + Ca(OH)₂(aq)[14][15]

Detailed Methodology

Apparatus:

-

Conical flask or side-arm tube with a bung[16]

-

Delivery tube[16]

-

Pneumatic trough or a large bowl of water[16]

-

Retort stand and clamps[16]

Reagents:

-

Calcium carbide (CaC₂) lumps (IRRITANT, HIGHLY FLAMMABLE)[16]

-

Water (H₂O)

-

(Optional for purification) Acidified copper(II) sulfate (B86663) solution[14][18]

Procedure:

-

Apparatus Setup: Place a few small lumps of calcium carbide into the conical flask.[14][18] Secure the flask using a retort stand. Fit the dropping funnel into the neck of the flask, ensuring a tight seal. Connect one end of the delivery tube to the side arm of the flask and place the other end under an inverted gas jar filled with water in a pneumatic trough.

-

Gas Generation: Add water dropwise from the dropping funnel onto the calcium carbide.[14][15] The reaction is exothermic and will produce this compound gas immediately. Control the rate of reaction by adjusting the rate of water addition.

-

Gas Collection: Discard the first test tube or gas jar of gas collected, as it will be a mixture of this compound and air.[14] Collect several jars of this compound gas by the downward displacement of water.[16]

-

Purification (Optional): The generated this compound gas may contain impurities such as phosphine (B1218219) and hydrogen sulfide.[14] To purify the gas, bubble it through an acidified solution of copper(II) sulfate before collection.[14][18]

-

Safety Precautions: Wear safety glasses throughout the experiment.[14] Calcium carbide is an irritant and reacts vigorously with water. This compound is highly flammable and can form explosive mixtures with air. Ensure the experiment is conducted in a well-ventilated area, away from any open flames.

Visualization of this compound Synthesis Workflow

The diagram below outlines the key steps in the laboratory preparation of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Naming Alkynes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. Acetylene - Wikipedia [en.wikipedia.org]

- 4. IUPAC Nomenclature Rules for Alkynes | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 5. Naming Alkynes by IUPAC Nomenclature Rules with Practice Problems [chemistrysteps.com]

- 6. Video: Nomenclature of Alkynes [jove.com]

- 7. Explain the IUPAC nomenclature of alkynes | Filo [askfilo.com]

- 8. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]

- 9. Hydrocarbon - Alkenes, Alkynes, Nomenclature | Britannica [britannica.com]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. Physical Properties of Alkynes | OpenOChem Learn [learn.openochem.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pdst.ie [pdst.ie]

- 15. Preparation of this compound: Methods, Reactions & Uses Explained [vedantu.com]

- 16. Making this compound | Demonstration | Exhibition chemistry | RSC Education [edu.rsc.org]

- 17. quora.com [quora.com]

- 18. LABORATORY PREPARATION OF this compound GAS | Class Eleven Chemistry [askmattrab.com]

An In-depth Technical Guide to the Historical Uses of Acetylene in Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylene (B1199291), the simplest alkyne, once stood as a cornerstone of the chemical industry, serving as a primary feedstock for a vast array of organic syntheses. Its high reactivity, stemming from the carbon-carbon triple bond, made it a versatile building block for the production of monomers, solvents, and chemical intermediates. This technical guide provides a comprehensive overview of the pivotal historical applications of acetylene in chemical synthesis, with a focus on the core industrial processes that shaped the chemical landscape of the 20th century. Detailed experimental protocols, quantitative data, and logical diagrams are presented to offer a thorough understanding of these foundational reactions for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction

Discovered by Edmund Davy in 1836, acetylene (C₂H₂) gained industrial significance in the early 20th century, primarily produced from the reaction of calcium carbide with water.[1][2] Before the widespread availability of inexpensive olefins from petroleum cracking, coal-derived acetylene was a key starting material for a significant portion of the organic chemical industry.[3] The unique chemistry of acetylene, particularly the work of Walter Reppe at BASF, unlocked a wide range of transformations, including vinylation, ethynylation, carbonylation, and cyclization.[4][5] This guide revisits these historical processes, providing detailed insights into the experimental methodologies and process parameters that were once central to chemical manufacturing.

Key Historical Syntheses Utilizing Acetylene

This section details the core industrial processes that historically relied on acetylene as a primary feedstock. For each process, a general overview is provided, followed by a detailed experimental protocol and a summary of quantitative data.

Synthesis of Acetaldehyde (B116499) via Hydration

The hydration of acetylene was a dominant industrial method for producing acetaldehyde before the advent of the Wacker process, which utilizes the oxidation of ethylene.[2][3] This reaction was first described by Mikhail Kucherov in 1881 and typically employed mercury salts as catalysts.[2][6]

Experimental Protocol: Hydration of Acetylene to Acetaldehyde

Objective: To synthesize acetaldehyde by the catalytic hydration of acetylene.

Materials:

-

Acetylene gas

-

Sulfuric acid (H₂SO₄), 40% aqueous solution[7]

-

Mercuric sulfate (B86663) (HgSO₄), 1% in the sulfuric acid solution[7]

-

Water

Procedure:

-

Prepare the catalyst solution by dissolving mercuric sulfate in a 40% aqueous solution of sulfuric acid to a final concentration of 1% HgSO₄.[7]

-

Pass a stream of acetylene gas through the heated catalyst solution. The reaction temperature is maintained at approximately 343 K (70°C).[8]

-

The initial product is vinyl alcohol, which is unstable and rapidly tautomerizes to acetaldehyde.[7]

-

The acetaldehyde, being volatile, is carried out of the reactor with the gas stream.

-

The product stream is then cooled and passed through a condenser to liquefy the acetaldehyde.

-

The crude acetaldehyde can be further purified by distillation.

Quantitative Data Summary: Acetylene Hydration for Acetaldehyde Synthesis

| Parameter | Value | Reference |

| Catalyst | 1% Mercuric sulfate in 20-40% Sulfuric acid | [7][8] |

| Temperature | ~343 K (70°C) | [8] |

| Yield | Up to 93% | [9] |

| Byproducts | Small amounts of acetone (B3395972) and acetic acid | [10] |

Reaction Pathway: Hydration of Acetylene to Acetaldehyde

Caption: Hydration of acetylene to acetaldehyde via a vinyl alcohol intermediate.

Reppe Chemistry: Synthesis of 1,4-Butanediol (B3395766)

Walter Reppe's pioneering work with high-pressure acetylene reactions led to the development of several crucial industrial processes.[4] One of the most significant is the synthesis of 1,4-butanediol (BDO) from acetylene and formaldehyde (B43269).[11][12]

Experimental Protocol: Reppe Synthesis of 1,4-Butanediol

Objective: To synthesize 1,4-butanediol from acetylene and formaldehyde.

Materials:

-

Acetylene gas

-

Formaldehyde (aqueous solution)

-

Copper-bismuth catalyst on a support[13]

Procedure:

-

The reaction is conducted in a high-pressure reactor.

-

A mixture of acetylene and an aqueous solution of formaldehyde is passed over a fixed-bed copper-bismuth catalyst.[13]

-

The first stage of the reaction, the ethynylation, is typically carried out at a temperature of 100°C and a pressure of 10 bar to form 1,4-butynediol.[13]

-

The resulting 1,4-butynediol is then hydrogenated in a second stage, typically using a nickel-based catalyst, to yield 1,4-butanediol.

-

The product is purified by distillation.

Quantitative Data Summary: Reppe Synthesis of 1,4-Butanediol

| Parameter | Value | Reference |

| Reactants | Acetylene, Formaldehyde | [11][12] |

| Catalyst (Ethynylation) | Copper-bismuth | [13] |

| Temperature (Ethynylation) | 100°C | [13] |

| Pressure (Ethynylation) | 10 bar | [13] |

| Yield | High, with few byproducts | [11] |

Workflow: Reppe Synthesis of 1,4-Butanediol

References

- 1. scribd.com [scribd.com]

- 2. asoshiranui.net [asoshiranui.net]

- 3. US3114764A - Acrylonitrile synthesis from acetylene and hydrogen cyanide in non-aqueous promoted cuprous chloride catalyst solution - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Vinyl acetate: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]

- 7. youtube.com [youtube.com]

- 8. quora.com [quora.com]

- 9. inlibrary.uz [inlibrary.uz]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. A brief description of 1,4-Butanediol synthesis method_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. dwsim.fossee.in [dwsim.fossee.in]

An In-depth Technical Guide to Organometallic Complexes of Ethyne and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, structure, bonding, and reactivity of organometallic complexes featuring ethyne (acetylene) and its derivatives. It is designed to serve as a technical resource, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key reaction mechanisms and workflows.

Introduction to Metal-Alkyne Complexes

Organometallic complexes of this compound and its derivatives are a cornerstone of modern chemistry, playing pivotal roles as intermediates in a vast array of catalytic reactions.[1] Their unique bonding characteristics, arising from the interaction of the alkyne's two π-systems with metal d-orbitals, give rise to a rich and varied reactivity profile. These complexes are integral to processes such as semihydrogenation of alkynes to alkenes, cyclotrimerization to form aromatic rings, and the Pauson-Khand reaction for the synthesis of cyclopentenones.[1] The coordination of an alkyne to a metal center significantly alters its chemical properties, leading to changes in bond lengths, bond angles, and susceptibility to nucleophilic or electrophilic attack. This guide will delve into the fundamental principles governing these complexes and provide practical information for their synthesis and application.

Structure and Bonding in η²-Alkyne Complexes

The bonding of an alkyne to a transition metal in a side-on (η²) fashion is most commonly described by the Dewar-Chatt-Duncanson model. This model involves a synergistic interaction where the filled π-orbital of the alkyne donates electron density to an empty d-orbital on the metal, and simultaneously, a filled d-orbital on the metal back-donates electron density into an empty π* antibonding orbital of the alkyne. This back-donation is a crucial aspect of the bonding, as it weakens the carbon-carbon triple bond and leads to a more "alkene-like" character.

Upon coordination, several structural and spectroscopic changes are observed:

-

Elongation of the C≡C bond: The C≡C bond length in the complex is longer than in the free alkyne.

-

Bending of the alkyne substituents: The substituents on the alkyne bend away from the metal, resulting in a decrease from the ideal 180° bond angle of a free alkyne.[1]

-

Decrease in the C≡C stretching frequency: In infrared (IR) spectroscopy, the ν(C≡C) stretching frequency is lowered upon coordination, typically from around 2200 cm⁻¹ to the 1700-2000 cm⁻¹ region.[2]

-

Downfield shift of acetylenic carbons in ¹³C NMR: The carbon atoms of the coordinated alkyne typically experience a significant downfield shift in their ¹³C NMR spectra.

Alkynes can act as either two- or four-electron donors. In the two-electron donor model, one of the alkyne's π-systems interacts with the metal. In cases where the metal center is electron-deficient, the second, orthogonal π-system can also engage in bonding, making the alkyne a four-electron donor. This increased donation further weakens the C≡C bond and enhances the metallacyclopropene character of the complex.[3]

Quantitative Spectroscopic Data

The following table summarizes typical spectroscopic data for η²-alkyne complexes, providing a useful reference for characterization.

| Complex Type | ν(C≡C) (cm⁻¹) | δ(¹³C) of Alkyne Carbons (ppm) | δ(¹H) of Alkyne Protons (ppm) |

| Free Alkyne | ~2100-2260 | 60-90 | 1.7-3.1 |

| Platinum(0)-Alkyne | 1700-1800 | 100-140 | Downfield shift |

| Dicobalt Hexacarbonyl-Alkyne | ~1600-1700 | 90-100 | Downfield shift |

Comparative Crystallographic Data

The structural parameters of metal-alkyne complexes provide valuable insights into the nature of the metal-ligand bond. The table below presents a comparison of key bond lengths for several representative η²-alkyne complexes.

| Complex | Metal | C≡C Bond Length (Å) | Average M-C Bond Length (Å) |

| [Pt(PPh₃)₂(PhC≡CPh)] | Pt | 1.280(5) | 2.048 |

| [Pt(DPCB-phen)(tolan-OMe)] | Pt | 1.299(3) | 2.046 |

| [Co₂(CO)₆(μ-HC≡CH)] | Co | 1.33 | 1.97 |

| [Co₂(CO)₄(μ-PhC≡CH)(F₆FOS)] | Co | 1.34(1) | 1.97 |

| [(η⁵-C₅H₅)(PPh₃)Co{η²-(Me₃Si)C≡C(SO₂Ph)}] | Co | - | - |

| [(η⁵-C₅H₅)₂Ti(Me₃SiC≡CSiMe₃)] | Ti | - | - |

| [Ir₂(CO)₂(μ-η²:η²-DMAD)(dppm)₂] | Ir | - | - |

Synthesis of Organometallic this compound Complexes

The synthesis of organometallic this compound complexes can be broadly categorized into two main strategies:

-

Ligand Substitution: This is the most common method, where a labile ligand (e.g., carbon monoxide, ethene, or a solvent molecule) on a metal precursor is displaced by the alkyne.

-

Reduction of a Metal Halide: In this approach, a metal halide is reduced in the presence of the alkyne, leading to the formation of the desired complex.

Experimental Protocol: Synthesis of Bis(triphenylphosphine)platinum(0)-η²-diphenylacetylene

This protocol details the synthesis of a classic platinum-alkyne complex via ligand substitution from a platinum(0)-ethene precursor.

Materials:

-

[Pt(PPh₃)₂(C₂H₄)] (Platinum-ethene complex)

-

Diphenylacetylene (B1204595) (tolan)

-

Dichloromethane (B109758) (CH₂Cl₂)

Procedure:

-

In a nitrogen-filled glovebox or using standard Schlenk techniques, dissolve [Pt(PPh₃)₂(C₂H₄)] (1 equivalent) in a minimal amount of dichloromethane.

-

To this solution, add a solution of diphenylacetylene (1.1 equivalents) in dichloromethane.

-

Stir the reaction mixture at room temperature for 1 hour. The color of the solution may change.

-

Remove the solvent under reduced pressure to obtain a solid residue.

-

Wash the solid with hexane to remove any unreacted diphenylacetylene and other soluble impurities.

-

Recrystallize the product from a mixture of dichloromethane and hexane to obtain pure crystals of [Pt(PPh₃)₂(PhC≡CPh)].

-

Characterize the product by ¹H NMR, ³¹P NMR, ¹³C NMR, IR spectroscopy, and X-ray crystallography if suitable crystals are obtained.

Reactivity of Coordinated this compound and its Derivatives

The coordination of an alkyne to a metal center dramatically alters its reactivity, making it susceptible to a range of transformations that are not readily accessible with the free alkyne.

The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful synthetic tool that allows for the [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form a cyclopentenone.[4][5][6] The reaction is typically mediated by dicobalt octacarbonyl, Co₂(CO)₈.[5]

The generally accepted mechanism for the Pauson-Khand reaction is as follows:

-

Formation of the Alkyne-Cobalt Complex: The alkyne reacts with dicobalt octacarbonyl to form a stable hexacarbonyl dicobalt-alkyne complex.

-

CO Dissociation and Alkene Coordination: One of the carbonyl ligands dissociates, creating a vacant coordination site for the alkene to bind to one of the cobalt centers.

-

Migratory Insertion of the Alkene: The coordinated alkene inserts into one of the cobalt-carbon bonds of the alkyne.

-

Migratory Insertion of CO: A carbonyl ligand inserts into a cobalt-carbon bond.

-

Reductive Elimination: The final step involves reductive elimination to form the cyclopentenone product and regenerate a cobalt species that can re-enter the catalytic cycle.

This protocol describes a general procedure for the intermolecular Pauson-Khand reaction.

Materials:

-

Alkyne (e.g., phenylacetylene) (1.0 eq)

-

Alkene (e.g., norbornene) (1.5 eq)

-

Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 eq)

-

Toluene (degassed)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the alkyne in degassed toluene.

-

Add dicobalt octacarbonyl to the solution and stir at room temperature for 1-2 hours, or until the formation of the deep red alkyne-cobalt complex is complete (monitored by TLC).

-

Add the alkene to the reaction mixture.

-

Heat the reaction to 80-110 °C and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

The crude product, which is a cobalt complex of the cyclopentenone, can be purified by column chromatography on silica gel.

-

To obtain the free cyclopentenone, the purified cobalt complex is subjected to oxidative decomplexation. A common method is to dissolve the complex in acetone (B3395972) and add ceric ammonium (B1175870) nitrate (B79036) (CAN) portion-wise at 0 °C until the red color disappears.

-

After an aqueous workup, the final product is purified by column chromatography.

The Nicholas Reaction

The Nicholas reaction is another synthetically valuable transformation that utilizes dicobalt hexacarbonyl-alkyne complexes.[7] It involves the generation of a stabilized propargylic cation, which can then be attacked by a wide range of nucleophiles.[7][8]

The key steps in the Nicholas reaction are:

-

Complexation: A propargylic alcohol or ether is reacted with dicobalt octacarbonyl to form the corresponding alkyne complex.[7]

-

Cation Formation: Treatment with a Lewis acid (e.g., BF₃·OEt₂) or a strong protic acid promotes the departure of the leaving group (hydroxyl or alkoxy) to generate a highly stabilized propargylic cation.[7][8] The positive charge is significantly delocalized onto the Co₂(CO)₆ moiety.[8]

-

Nucleophilic Attack: A nucleophile adds to the cationic center.

-

Decomplexation: The cobalt is removed, typically by oxidation, to yield the final substituted alkyne product.[7]

This protocol details the reaction of a cobalt-complexed propargylic acetate (B1210297) with a silyl (B83357) enol ether as the nucleophile.

Materials:

-

Propargyl acetate-dicobalt hexacarbonyl complex (1.0 eq)

-

Silyl enol ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.5 eq)

-

Dichloromethane (CH₂Cl₂) (dry)

-

Boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 eq)

-

Ceric ammonium nitrate (CAN)

-

Acetone

-

Saturated sodium bicarbonate solution

Procedure:

-

Dissolve the propargyl acetate-dicobalt hexacarbonyl complex in dry dichloromethane under an inert atmosphere and cool the solution to -78 °C.

-

Add the silyl enol ether to the cooled solution.

-

Slowly add boron trifluoride diethyl etherate to the reaction mixture.

-

Stir the reaction at -78 °C for 1-2 hours, monitoring the progress by TLC.

-

Quench the reaction at low temperature by the addition of saturated sodium bicarbonate solution.

-

Allow the mixture to warm to room temperature and perform an aqueous workup, extracting the product with dichloromethane.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude cobalt complex is then decomplexed by dissolving it in acetone at 0 °C and adding CAN portion-wise until the solution turns from red to a greenish-brown.

-

After an aqueous workup, the final product is purified by flash column chromatography.

Alkyne Cyclotrimerization

The [2+2+2] cyclotrimerization of alkynes to form substituted benzenes is a highly atom-economical reaction catalyzed by various transition metals, with cobalt and rhodium complexes being particularly effective.

A plausible mechanism for the rhodium-catalyzed cyclotrimerization involves the following steps:

-

Ligand Exchange: Two alkyne molecules displace ligands on the rhodium(I) catalyst.

-

Oxidative Coupling: The two coordinated alkynes undergo oxidative coupling to form a rhodacyclopentadiene intermediate.

-

Third Alkyne Coordination: A third alkyne molecule coordinates to the rhodium center.

-

Insertion or Cycloaddition: The third alkyne can either insert into a rhodium-carbon bond to form a rhodacycloheptatriene or undergo a [4+2] cycloaddition with the rhodacyclopentadiene.

-

Reductive Elimination: Reductive elimination from the intermediate releases the benzene (B151609) derivative and regenerates the active rhodium(I) catalyst.

Experimental Workflow: Synthesis and Characterization

A typical workflow for the synthesis and characterization of an organometallic this compound complex involves a series of logical steps to ensure the successful isolation and identification of the target compound.

This workflow highlights the iterative nature of chemical synthesis and the importance of thorough characterization at each stage to confirm the identity and purity of the prepared complexes.

Conclusion

Organometallic complexes of this compound and its derivatives are a rich and diverse class of compounds with profound implications for organic synthesis and catalysis. Understanding their structure, bonding, and reactivity is crucial for the rational design of new synthetic methodologies and the development of novel therapeutic agents. This guide has provided a detailed overview of these key aspects, supplemented with practical experimental protocols and quantitative data. The continued exploration of this fascinating area of organometallic chemistry promises to unlock even more powerful tools for chemical innovation in the years to come.

References

- 1. Transition metal alkyne complex - Wikipedia [en.wikipedia.org]

- 2. The Organometallic HyperTextBook: Alkyne Complexes [ilpi.com]

- 3. lkouniv.ac.in [lkouniv.ac.in]

- 4. Nicholas_reaction [chemeurope.com]

- 5. A comprehensive understanding of carbon–carbon bond formation by alkyne migratory insertion into manganacycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Nicholas Reaction | NROChemistry [nrochemistry.com]

- 8. Nicholas reaction - Wikipedia [en.wikipedia.org]

A Technical Guide to the Reactivity of the Carbon-Carbon Triple Bond for Drug Discovery and Development

The carbon-carbon triple bond, the defining feature of alkynes, is a powerhouse functional group in modern organic chemistry and drug development. Its unique electronic structure and linear geometry bestow a rich and predictable reactivity, making it an invaluable building block for synthesizing complex molecular architectures.[1][2] From enhancing metabolic stability to enabling highly specific bioconjugation via "click" chemistry, the alkyne moiety is integral to numerous marketed pharmaceuticals, including the antiretroviral Efavirenz and the antifungal Terbinafine.[][4] This guide provides an in-depth exploration of the core reactivity principles of the alkyne, tailored for researchers, scientists, and drug development professionals.

Electronic Structure and General Reactivity

The reactivity of an alkyne is a direct consequence of its electronic structure. The two carbon atoms of the triple bond are sp-hybridized, resulting in a linear geometry with bond angles of 180°.[] The triple bond itself consists of one strong sigma (σ) bond formed from the overlap of sp hybrid orbitals and two weaker, perpendicular pi (π) bonds from the overlap of p orbitals.[5]

While the triple bond has a higher electron density than a double bond, alkynes are paradoxically less reactive towards many electrophiles than alkenes.[6][7] This is attributed to two key factors:

-

Higher s-character: The sp-hybridized orbitals of alkynes have 50% s-character, making them more electronegative than the sp² orbitals of alkenes (33% s-character). This causes the alkyne carbons to hold their π electrons more tightly, making them less available to donate to an incoming electrophile.[5][8]

-

Intermediate Instability: Electrophilic addition to an alkyne proceeds through a high-energy vinyl carbocation intermediate, which is significantly less stable than the corresponding alkyl carbocation formed from an alkene.[5][9]

Quantitative Data: Properties of Carbon-Carbon Bonds

The following table summarizes key quantitative data comparing alkanes, alkenes, and alkynes, which underpins their differing reactivities.

| Property | Alkane (Ethane) | Alkene (Ethene) | Alkyne (Ethyne) |

| C-C Bond Length (Å) | 1.54 | 1.34 | 1.20 |

| C-C Bond Energy (kcal/mol) | ~83[10] | ~146[10] | ~200[10] |

| Carbon Hybridization | sp³ | sp² | sp |

| % s-character | 25%[11] | 33%[11] | 50%[11] |

| C-H Acidity (pKa) | ~50[11][12] | ~44[11][12] | ~25[11][12] |

Electrophilic Addition Reactions

Like alkenes, alkynes undergo electrophilic addition, but the presence of two π-bonds allows for the reaction to occur once to form an alkene or twice to yield a saturated product.[5]

Hydrohalogenation (Addition of HX)